NVS-BPTF-1 is a highly potent and selective inhibitor of the bromodomain and PHD finger-containing transcription factor, commonly abbreviated as BPTF. This compound has garnered attention due to its significant role in regulating gene expression through epigenetic mechanisms, particularly in the context of cancer research. The biological activity of NVS-BPTF-1 has been evaluated, revealing its potential therapeutic applications.
NVS-BPTF-1 falls under the category of small molecule inhibitors, specifically designed to target protein-protein interactions within the epigenetic landscape. Its classification is significant in the context of drug discovery, particularly for compounds aimed at modulating transcriptional regulation.
The synthesis of NVS-BPTF-1 involves a multi-step process, starting with the preparation of key intermediates. The synthetic route typically includes:
The detailed synthetic pathway has been documented in scientific literature. For instance, one study outlines specific methodologies used to achieve high yields and purity of NVS-BPTF-1, emphasizing the importance of reaction conditions and purification techniques .
NVS-BPTF-1 is characterized by a complex molecular structure that enables its interaction with the BPTF bromodomain. The precise three-dimensional conformation is critical for its binding affinity and selectivity.
The molecular formula and other structural data have been reported in various studies. The compound's structural features include functional groups that contribute to its inhibitory action against the target protein .
NVS-BPTF-1 undergoes specific chemical reactions that facilitate its interaction with biological targets. These reactions typically involve:
Research has shown that NVS-BPTF-1 exhibits a high binding affinity (IC50 = 30 nM) for BPTF, indicating its effectiveness as an inhibitor . Studies employing crystallography have provided insights into how structural modifications can enhance binding properties .
The mechanism by which NVS-BPTF-1 exerts its effects involves competitive inhibition of the BPTF bromodomain. By occupying the binding site, it prevents the recruitment of transcriptional machinery necessary for gene expression.
Experimental data support this mechanism, demonstrating that NVS-BPTF-1 can modulate downstream signaling pathways associated with cancer progression . The compound's ability to disrupt protein interactions highlights its potential as a therapeutic agent in oncology.
NVS-BPTF-1 displays specific physical characteristics that are essential for its application in research:
The chemical properties include:
Relevant data regarding these properties can be found in chemical databases and peer-reviewed articles .
NVS-BPTF-1 has significant implications in scientific research, particularly in:
BPTF (Bromodomain PHD Finger Transcription Factor) serves as the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a critical member of the Imitation Switch (ISWI) family of ATP-dependent chromatin remodeling complexes [6]. These complexes function as "molecular motors," utilizing ATP hydrolysis to alter histone-DNA contacts within nucleosomes, thereby regulating genomic accessibility [6]. BPTF acts as a scaffold protein, recruiting catalytic ATPase subunits (SMARCA1/5) and accessory proteins (e.g., RBBP4/7) to form the functional NURF complex [6]. Through its multidomain architecture, BPTF directs NURF-mediated nucleosome sliding—a process essential for transcriptional activation, DNA repair, and replication [6] [1].
Genetic studies underscore BPTF’s non-redundant roles in development and homeostasis. Embryonic knockout of Bptf in mice results in lethality due to failed trophoblast differentiation, while conditional deletion in T-cells disrupts immune function and homeostasis [1] [6]. Mechanistically, BPTF facilitates lineage-specific gene expression by enabling promoter/enhancer accessibility for transcription factors like c-Myc and MITF (Melanocyte-Inducing Transcription Factor) [7] [1]. For instance, in mammary stem cells, BPTF maintains chromatin accessibility at self-renewal genes, thereby supporting tissue regeneration [6].
Table 1: Key Functional Domains of BPTF
Domain | Structural Features | Biological Function |
---|---|---|
Bromodomain | Four-helix bundle with ZA/BC loops | Recognizes acetylated lysines (e.g., H4K16ac) on histones |
PHD Finger 1 | Double-zinc binding motif | Binds methylated H3K4 (H3K4me3), facilitating promoter recruitment |
DNA-Association Domain | Basic residue-rich region | Anchors NURF to nucleosome-rich genomic regions |
Glutamine-Rich Domain | Low-complexity sequence | Mediates protein-protein interactions with transcriptional co-activators |
The bromodomain of BPTF functions as an epigenetic "reader" that deciphers histone acetylation marks. Structural analyses reveal high specificity for acetylated lysine 16 on histone H4 (H4K16ac), a mark associated with open chromatin states [6] [8]. This recognition occurs through conserved asparagine residues (e.g., N3007) within the bromodomain’s binding pocket, which form hydrogen bonds with acetylated lysine substrates [7] [8]. Unlike promiscuous bromodomains (e.g., BET family), BPTF exhibits selectivity for discrete histone ligands, including H4K12ac and H4K20ac, enabling nuanced control of chromatin states [8].
NVS-BPTF-1 is a first-in-class chemical probe designed to selectively inhibit BPTF’s bromodomain. With a dissociation constant (Kd) of 71 nM, it demonstrates >350-fold selectivity over BET bromodomains and other epigenetic readers [4] [10]. The compound’s molecular structure incorporates a pyridazinone core that mimics acetylated lysine, engaging the conserved asparagine residue (N3007), while its sulfonamide group targets an "acidic triad" (D2957, D2960, E2961) unique to BPTF’s binding pocket [7]. This design confers both high affinity and selectivity. However, cellular studies reveal limitations: NVS-BPTF-1 fails to upregulate antigen-processing proteins (PSMB8/9, TAP1/2) in melanoma models, suggesting bromodomain inhibition alone may be insufficient for robust phenotypic effects [2] [3].
Table 2: Biophysical and Chemical Properties of NVS-BPTF-1
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C26H28FN7O3S | [10] |
Molecular Weight | 537.61 g/mol | [5] [10] |
CAS Number | 2662454-54-6 | [5] [10] |
Kd (BPTF Bromodomain) | 71 nM | AlphaScreen/SPR [4] |
Selectivity (vs. BRD4 BD1) | >350-fold | [7] |
Solubility | Soluble in DMSO, 0.1N HCl | [5] [10] |
Oncogenesis
BPTF is a validated oncogenic driver across multiple cancers. Genomic analyses of The Cancer Genome Atlas (TCGA) datasets reveal frequent amplification of the BPTF locus (17q24.3) in melanoma (67%), neuroblastoma, and non-small cell lung cancer (NSCLC) [1] [6]. Amplification correlates with advanced tumor stage, metastasis, and poor survival—e.g., in lung adenocarcinoma, BPTF overexpression predicts shorter metastasis-free survival [6] [1]. Functionally, BPTF promotes tumorigenesis through:
Despite compelling genetics, NVS-BPTF-1 monotherapy shows limited efficacy in cellular proliferation assays (e.g., no cytotoxicity in B16F10 melanoma) [3]. This underscores the need for combination strategies—e.g., with doxorubicin—where BPTF inhibition may reverse drug resistance [7].
Neurodevelopmental Disorders
Haploinsufficiency of BPTF is implicated in neurodevelopmental disorders (NDDs) characterized by intellectual disability and developmental delay. Murine models demonstrate that embryonic Bptf deletion disrupts neural tube formation and neuroectodermal differentiation [1] [9]. BPTF’s role in regulating neuronal genes (e.g., Smad2-activated Wnt8a) positions it as a critical neurodevelopmental regulator [8].
The GENE TARGET framework—a prioritization tool for NDD therapy development—highlights BPTF as a high-value target due to:
While NVS-BPTF-1 is unsuitable for loss-of-function disorders (as it inhibits residual BPTF activity), it provides a template for developing bromodomain-targeted therapies in gain-of-function conditions.
Table 3: BPTF Dysregulation in Human Cancers
Cancer Type | Molecular Alteration | Clinical Association | Functional Consequence |
---|---|---|---|
Melanoma | Amplification (67%) | Shorter overall survival, metastasis | MITF-driven survival; MAPK hyperactivation |
NSCLC | Amplification (17q24.3) | Advanced stage, lymph node metastasis | c-Myc stabilization; proliferation |
Breast Cancer | Overexpression | Shorter metastasis-free survival | Mammary stem cell maintenance |
Hepatocellular Carcinoma | Overexpression | Chemoresistance | HTERT activation; redox imbalance |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5